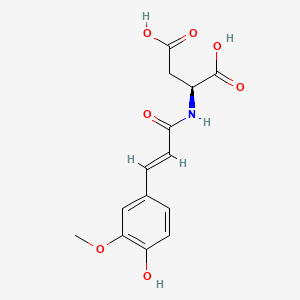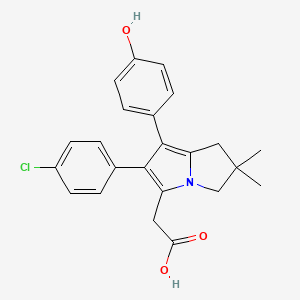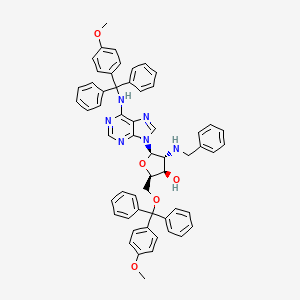
Feruloylaspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Feruloylaspartic acid, also known as N-feruloylaspartate, is an organic compound belonging to the class of aspartic acid derivatives. It is characterized by the presence of a ferulic acid moiety linked to aspartic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of feruloylaspartic acid typically involves the reaction of ferulic acid with aspartic acid. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between ferulic acid and aspartic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Microorganisms capable of producing feruloyl esterase can be employed to catalyze the esterification of ferulic acid with aspartic acid. This method is advantageous due to its eco-friendly nature and potential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Feruloylaspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the ferulic acid moiety can be reduced to form alcohols.
Substitution: The methoxy group in the ferulic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Feruloylaspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of natural products .
Wirkmechanismus
The mechanism of action of feruloylaspartic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, leading to anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic Acid: A phenolic compound with similar antioxidant properties.
Aspartic Acid: An amino acid involved in various metabolic pathways.
Cinnamic Acid: A related phenolic compound with similar chemical reactivity .
Uniqueness
Feruloylaspartic acid is unique due to its combined structural features of ferulic acid and aspartic acid, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
177715-70-7 |
|---|---|
Molekularformel |
C14H15NO7 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H15NO7/c1-22-11-6-8(2-4-10(11)16)3-5-12(17)15-9(14(20)21)7-13(18)19/h2-6,9,16H,7H2,1H3,(H,15,17)(H,18,19)(H,20,21)/b5-3+/t9-/m0/s1 |
InChI-Schlüssel |
SLAOOTKASUKZIE-SGRBOOSSSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)








